Cas no 3341-01-3 (Ethyl 3-(piperidin-2-yl)propanoate)

Ethyl 3-(piperidin-2-yl)propanoate is a versatile intermediate in organic synthesis, particularly valued for its piperidine moiety, which is a common structural motif in pharmaceuticals and bioactive compounds. The ethyl ester group enhances solubility in organic solvents, facilitating its use in various reactions, including ester hydrolysis, amidation, or further functionalization. Its piperidine ring provides a rigid, nitrogen-containing scaffold, making it useful in the development of CNS-active compounds, alkaloids, and other heterocyclic derivatives. The compound’s stability under standard conditions and compatibility with a range of reagents underscore its utility in medicinal chemistry and drug discovery research.
Ethyl 3-(piperidin-2-yl)propanoate structure
3341-01-3 structure
Product Name:Ethyl 3-(piperidin-2-yl)propanoate
CAS No:3341-01-3
MF:C10H19NO2
MW:185.26336312294
CID:5697117
PubChem ID:436982
Update Time:2025-10-31

Ethyl 3-(piperidin-2-yl)propanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-148711
    • ethyl 3-piperidin-2-yl-propionate
    • SCHEMBL3441772
    • ETHYL 3-(PIPERIDIN-2-YL)PROPANOATE
    • 3341-01-3
    • DTXSID70331292
    • ETHYL3-(PIPERIDIN-2-YL)PROPANOATE
    • NKEMSMLPYGYVNJ-UHFFFAOYSA-N
    • AKOS011498166
    • F8889-1189
    • 2-Piperidinepropanoic acid, ethyl ester
    • Ethyl 3-(piperidin-2-yl)propanoate
    • Inchi: 1S/C10H19NO2/c1-2-13-10(12)7-6-9-5-3-4-8-11-9/h9,11H,2-8H2,1H3
    • InChI Key: NKEMSMLPYGYVNJ-UHFFFAOYSA-N
    • SMILES: O(CC)C(CCC1CCCCN1)=O

Computed Properties

  • Exact Mass: 185.141578849g/mol
  • Monoisotopic Mass: 185.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 0.959±0.06 g/cm3(Predicted)
  • Boiling Point: 251.8±13.0 °C(Predicted)
  • pka: 10.27±0.10(Predicted)

Ethyl 3-(piperidin-2-yl)propanoate Pricemore >>

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Additional information on Ethyl 3-(piperidin-2-yl)propanoate

Recent Advances in the Application of Ethyl 3-(piperidin-2-yl)propanoate (CAS: 3341-01-3) in Chemical Biology and Pharmaceutical Research

Ethyl 3-(piperidin-2-yl)propanoate (CAS: 3341-01-3) is a piperidine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, including potential drug candidates targeting neurological disorders, infectious diseases, and cancer. Recent studies have explored its role in modulating enzyme activity, receptor binding, and cellular signaling pathways, highlighting its potential as a scaffold for drug development.

In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the structural optimization of Ethyl 3-(piperidin-2-yl)propanoate to enhance its binding affinity for the serotonin transporter (SERT). The study utilized molecular docking and dynamic simulations to identify key modifications that improved selectivity and reduced off-target effects. These findings are particularly relevant for the development of novel antidepressants and anxiolytics, as SERT is a well-established target for such therapeutics.

Another notable application of Ethyl 3-(piperidin-2-yl)propanoate was reported in a 2022 Nature Communications article, where it was used as a precursor for the synthesis of a new class of antimicrobial agents. The researchers demonstrated that derivatives of this compound exhibited potent activity against multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). The mechanism of action was attributed to the disruption of bacterial cell membrane integrity and inhibition of essential enzymes involved in cell wall biosynthesis.

Recent advancements in synthetic methodologies have also facilitated the large-scale production of Ethyl 3-(piperidin-2-yl)propanoate with high purity and yield. A 2023 study in Organic Process Research & Development outlined a novel catalytic process that minimizes byproduct formation and reduces environmental impact. This development is expected to lower production costs and increase the accessibility of this compound for both academic and industrial research.

In the context of cancer research, Ethyl 3-(piperidin-2-yl)propanoate has shown promise as a building block for kinase inhibitors. A 2021 study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of compounds derived from this scaffold, which exhibited selective inhibition of cyclin-dependent kinases (CDKs). These inhibitors demonstrated significant anti-proliferative effects in vitro against several cancer cell lines, suggesting potential applications in targeted cancer therapy.

Looking ahead, ongoing research aims to further explore the therapeutic potential of Ethyl 3-(piperidin-2-yl)propanoate and its derivatives. Future directions include the development of prodrug formulations to improve bioavailability, as well as the investigation of its role in combination therapies. With its diverse applications and continued innovation in synthetic and pharmacological research, this compound remains a valuable asset in the pursuit of novel therapeutic agents.

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